1-Adamantyl(2-nitrobenzyl)amine
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Overview
Description
1-Adamantyl(2-nitrobenzyl)amine is a compound that features an adamantane moiety linked to a 2-nitrobenzylamine group. Adamantane is a tricyclic hydrocarbon known for its stability and unique cage-like structure, which imparts significant rigidity and lipophilicity to the molecules it is part of. The incorporation of adamantane into various compounds often enhances their pharmacological properties, making them more effective in drug delivery and other applications.
Preparation Methods
The synthesis of 1-Adamantyl(2-nitrobenzyl)amine typically involves several steps, starting with the preparation of the adamantane derivative and the 2-nitrobenzylamine precursor. One common method involves the amidation of adamantane derivatives under Schotten–Baumann conditions, followed by reduction with borane-tetrahydrofuran (BH3·THF) to yield the desired amine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Adamantyl(2-nitrobenzyl)amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions, such as using hydrogenation catalysts.
Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Adamantyl(2-nitrobenzyl)amine involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to cross cell membranes, increasing its bioavailability. The nitrobenzylamine group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Adamantyl(2-nitrobenzyl)amine can be compared with other adamantane derivatives such as:
Amantadine: Known for its antiviral and anti-Parkinsonian properties.
Rimantadine: Similar to amantadine but with a broader spectrum of activity.
Memantine: Used in the treatment of Alzheimer’s disease.
What sets this compound apart is its unique combination of the adamantane and nitrobenzylamine moieties, which may confer distinct pharmacological and chemical properties.
Properties
IUPAC Name |
N-[(2-nitrophenyl)methyl]adamantan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-19(21)16-4-2-1-3-15(16)11-18-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,12-14,18H,5-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPKHJFWKKYYJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=CC=CC=C4[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386080 |
Source
|
Record name | 1-ADAMANTYL(2-NITROBENZYL)AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332108-14-2 |
Source
|
Record name | 1-ADAMANTYL(2-NITROBENZYL)AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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